![molecular formula C11H9N3O2S B215264 3-Nitro-2-[(3-methylpyridin-2-yl)thio]pyridine](/img/structure/B215264.png)
3-Nitro-2-[(3-methylpyridin-2-yl)thio]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-2-[(3-methylpyridin-2-yl)thio]pyridine, also known as NMPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of pyridine derivatives and has been shown to have a wide range of applications in various fields of research.
Wirkmechanismus
3-Nitro-2-[(3-methylpyridin-2-yl)thio]pyridine acts as a selective and irreversible inhibitor of MAO-B by binding covalently to the enzyme's active site. This leads to a reduction in the metabolism of dopamine and other neurotransmitters, resulting in increased levels of these molecules in the brain.
Biochemical and Physiological Effects:
The inhibition of MAO-B by this compound has been shown to have various biochemical and physiological effects. These include an increase in dopamine levels in the brain, which can lead to improved motor function and a reduction in the symptoms of Parkinson's disease. This compound has also been shown to have neuroprotective effects, possibly due to its ability to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-Nitro-2-[(3-methylpyridin-2-yl)thio]pyridine has several advantages as a research tool, including its high selectivity for MAO-B and its ability to irreversibly inhibit the enzyme. However, its irreversible nature also presents a limitation, as it can lead to long-term effects on the brain's dopamine levels. Additionally, the synthesis of this compound can be challenging, and the compound's instability can make it difficult to work with.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Nitro-2-[(3-methylpyridin-2-yl)thio]pyridine. One area of interest is the development of more stable and selective MAO-B inhibitors based on the structure of this compound. Another direction is the investigation of this compound's potential as a therapeutic agent for other neurodegenerative diseases, such as Alzheimer's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 3-Nitro-2-[(3-methylpyridin-2-yl)thio]pyridine involves the reaction of 2-chloro-3-nitropyridine with 3-methyl-2-pyridinethiol in the presence of a base. The reaction yields this compound as a yellow crystalline solid, which can be purified using various methods.
Wissenschaftliche Forschungsanwendungen
3-Nitro-2-[(3-methylpyridin-2-yl)thio]pyridine has been widely used in scientific research due to its ability to selectively inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine. MAO-B inhibitors like this compound have been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's disease.
Eigenschaften
Molekularformel |
C11H9N3O2S |
---|---|
Molekulargewicht |
247.28 g/mol |
IUPAC-Name |
3-methyl-2-(3-nitropyridin-2-yl)sulfanylpyridine |
InChI |
InChI=1S/C11H9N3O2S/c1-8-4-2-6-12-10(8)17-11-9(14(15)16)5-3-7-13-11/h2-7H,1H3 |
InChI-Schlüssel |
HALOMPAOXMHZAB-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)SC2=C(C=CC=N2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(N=CC=C1)SC2=C(C=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.